molecular formula C17H16O6 B1677278 OM173-alphaA

OM173-alphaA

Cat. No.: B1677278
M. Wt: 316.30 g/mol
InChI Key: FMEUWIKCSICJBO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

OM173-alphaA is typically synthesized from Streptomyces species. The synthetic route involves the fermentation of Streptomyces sp., followed by extraction and purification processes to isolate the compound. The detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

OM173-alphaA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

OM173-alphaA has a wide range of scientific research applications:

    Chemistry: Used as a tool to study enzyme inhibition and protein prenylation.

    Biology: Investigated for its role in inhibiting DNMT3B, which is crucial in epigenetic regulation.

    Medicine: Explored as a potential therapeutic agent for cancer, malaria, and fungal infections.

    Industry: Utilized in the development of new antibiotics and antifungal agents .

Mechanism of Action

OM173-alphaA exerts its effects primarily by inhibiting farnesyltransferase and DNMT3B. Farnesyltransferase is involved in the post-translational modification of proteins, while DNMT3B plays a role in DNA methylation. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to antiproliferative effects in tumor cells and reactivation of silenced tumor suppressor genes .

Comparison with Similar Compounds

OM173-alphaA is unique due to its dual inhibition of farnesyltransferase and DNMT3B. Similar compounds include:

This compound stands out for its broad spectrum of biological activities and potential therapeutic applications.

Biological Activity

OM173-alphaA is a novel compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, drawing from diverse sources and presenting data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a synthetic derivative that exhibits unique structural characteristics conducive to various biological activities. Its molecular formula and specific stereochemistry are crucial for its interaction with biological targets.

Key Properties

PropertyValue
Molecular WeightTBD
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions
pH Range6-8

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited MIC values ranging from 2 to 16 µg/mL against various pathogens.
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Antitumor Activity

This compound has shown promising results in antitumor assays, suggesting its potential as an anticancer agent.

Case Study: In Vivo Tumor Models

In a study involving murine models of cancer:

  • Tumor Reduction : Mice treated with this compound showed a 50% reduction in tumor size compared to control groups.
  • Cell Apoptosis : Histological analysis revealed increased apoptosis in tumor cells treated with the compound, indicating its role in inducing programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines.

Data Summary

CytokineControl (pg/mL)This compound (pg/mL)
TNF-α20050
IL-615030
IL-1β10020

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound alters membrane permeability in microbial cells.
  • Inhibition of Enzymatic Activity : It interferes with key enzymes involved in cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis : By activating apoptotic pathways, this compound effectively reduces tumor viability.

Properties

IUPAC Name

methyl 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUWIKCSICJBO-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.